molecular formula C15H22N2O5S B6992816 Methyl 5-[(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]furan-2-carboxylate

Methyl 5-[(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]furan-2-carboxylate

Cat. No.: B6992816
M. Wt: 342.4 g/mol
InChI Key: FUHIRJLAOZODFZ-UHFFFAOYSA-N
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Description

Methyl 5-[(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]furan-2-carboxylate is a complex organic compound with a unique structure that combines both furan and tetrahydropyrrolopyrrol frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]furan-2-carboxylate generally involves multi-step organic synthesis techniques. The process typically begins with the formation of the furan core, followed by the introduction of the tetrahydropyrrolopyrrol group via cyclization reactions. Key reagents might include furan-2-carboxylic acid derivatives and sulfonyl chlorides. Reaction conditions often require controlled temperatures and the use of catalysts to ensure selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound would involve scaling up laboratory synthesis methods, with a focus on optimizing yield, purity, and cost-efficiency. This could include batch processing or continuous flow methods, utilizing industrial-grade reagents and solvents under precise reaction control conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]furan-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be susceptible to oxidation reactions, potentially leading to ring-opening or formation of furan-based ketones and acids.

  • Reduction: : The sulfonyl group can be reduced to a sulfide or thiol under specific conditions.

Common Reagents and Conditions

Common reagents for these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophilic reagents like bromine or chlorine. Conditions typically involve specific temperatures, pH levels, and solvent environments to facilitate these reactions.

Major Products Formed

  • Oxidation: : Furan-based ketones, carboxylic acids.

  • Reduction: : Sulfides, thiols.

  • Substitution: : Halogenated furans, nitrofurans.

Scientific Research Applications

Chemistry

In organic chemistry, Methyl 5-[(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]furan-2-carboxylate is used as a building block for the synthesis of complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate.

Biology and Medicine

In medicinal chemistry, this compound might be explored for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Its structural features enable interactions with various biological targets.

Industry

In materials science, this compound could be studied for its potential as a precursor in the synthesis of novel polymers or advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which Methyl 5-[(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]furan-2-carboxylate exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. Pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Compounds with similar structures might include other furan derivatives or tetrahydropyrrolopyrrol-based molecules. For example:

  • Methyl 5-furancarboxylate: : Similar furan core, without the tetrahydropyrrolopyrrol group.

  • 2,3a,6a-Trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole: : Lacks the furan and sulfonyl groups.

Uniqueness

What sets Methyl 5-[(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]furan-2-carboxylate apart is its combination of both furan and tetrahydropyrrolopyrrol frameworks, along with the sulfonyl functional group

There you have it! A detailed article about this compound. Hope it helps with your research or project!

Properties

IUPAC Name

methyl 5-[(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-14-7-16(3)8-15(14,2)10-17(9-14)23(19,20)12-6-5-11(22-12)13(18)21-4/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHIRJLAOZODFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN(CC1(CN(C2)S(=O)(=O)C3=CC=C(O3)C(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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